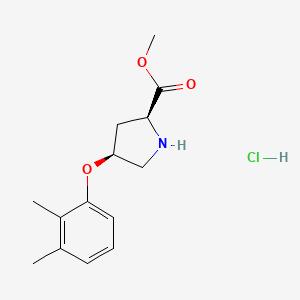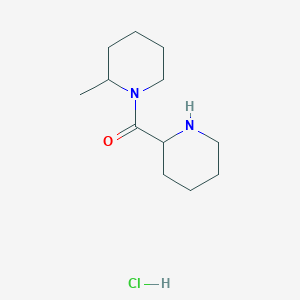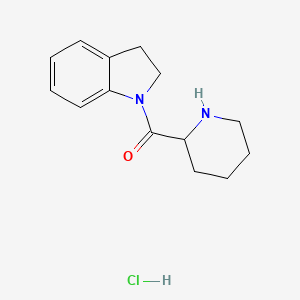
2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride
Übersicht
Beschreibung
2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride (AMPEH) is a synthetic compound that has been used for a variety of scientific applications. It is a derivative of 1-ethanone and is a chiral compound, meaning it has two non-superimposable mirror images. AMPEH has been used in various biochemical and physiological studies, as well as in lab experiments. It has been studied for its potential to act as an agonist of the serotonin 5-HT2A receptor.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research on related compounds involves the synthesis and characterization of novel psychoactive substances and their analogues, providing insights into their structural and chemical properties. For instance, the identification of pyrolysis products of new psychoactive substances like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue (bk-2C-I) sheds light on their stability and potential degradation pathways when exposed to heat, which is critical for understanding their pharmacological profiles and risks (Kelly B Texter et al., 2018).
Antibacterial and Antifungal Activities
- Compounds with a piperidine moiety, similar to the one mentioned, have been synthesized and evaluated for their antibacterial and antifungal activities. For example, microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones demonstrated appreciable yields and were screened for their antibacterial activity, highlighting the potential of piperidine derivatives in developing new antimicrobial agents (Ram C.Merugu, D.Ramesh, B.Sreenivasulu, 2010).
Pharmaceutical Applications
- The exploration of piperidine analogues for their potential in drug development is a significant area of research. For instance, the synthesis of branched tryptamines via the Domino Cloke-Stevens/Grandberg rearrangement indicates the utility of piperidine derivatives in creating compounds that could serve as pharmaceutical intermediates or active pharmaceutical ingredients (R. Salikov et al., 2017).
Novel Synthesis Methods
- Innovative synthesis methods for piperidine derivatives are crucial for expanding the library of compounds with potential therapeutic applications. Research on microwave-assisted synthesis techniques for creating piperidine derivatives underscores the ongoing efforts to improve the efficiency and selectivity of synthetic routes for such compounds (Haribabu Ankati, E. Biehl, 2010).
Eigenschaften
IUPAC Name |
2-amino-1-(4-methylpiperidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7-2-4-10(5-3-7)8(11)6-9;/h7H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNMNIKLUWGIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-methyl-1-piperidinyl)-1-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398315.png)










